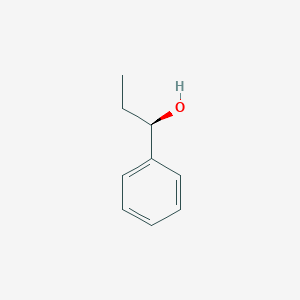

(R)-(+)-1-Phenyl-1-propanol

Description

The exact mass of the compound (R)-(+)-1-Phenyl-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(+)-1-Phenyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-Phenyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUQAZSOFZSPHD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-74-8 | |

| Record name | (+)-1-Phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1-Phenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-1-Phenyl-1-propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-Phenyl-1-propanol , a chiral aromatic alcohol, serves as a critical building block in asymmetric synthesis, particularly in the pharmaceutical and fragrance industries. Its defined stereochemistry makes it an invaluable intermediate for the production of enantiomerically pure compounds, where specific spatial arrangements are paramount for biological activity and therapeutic efficacy. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential biological significance of (R)-(+)-1-Phenyl-1-propanol.

Core Chemical and Physical Properties

(R)-(+)-1-Phenyl-1-propanol is a colorless to light yellow, clear liquid at room temperature.[1][2] Its chirality is a key feature, influencing its interactions with other chiral molecules and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [3][4] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| CAS Number | 1565-74-8 | [3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 218-220 °C (lit.) | [2][3] |

| Density | 0.993 g/mL at 20 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.5196 (lit.) | [2][3] |

| Optical Rotation | [α]20/D +48°, c = 2.25 in hexane | [3] |

| +44.0 to +47.0 deg (c=1, CHCl₃) | [1] | |

| Solubility | Insoluble in water.[6] Soluble in methanol, ethanol, diethyl ether, benzene, and toluene. | [4] |

| pKa | 14.43 ± 0.20 (Predicted) | [6] |

| Flash Point | 90 °C / 194 °F | [7] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of (R)-(+)-1-Phenyl-1-propanol.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available for reference. | [8][9] |

| ¹³C NMR | Spectra available for reference. | [10] |

| Infrared (IR) | The NIST WebBook provides IR spectral data.[5] A key feature is the broad absorption band characteristic of the O-H stretching vibration of the alcohol group. | [5][8] |

| Mass Spectrometry (MS) | The NIST WebBook provides mass spectral data (electron ionization).[5] The fragmentation pattern can be used to confirm the molecular structure. | [5][8] |

Experimental Protocols

Enantioselective Synthesis

A common method for the synthesis of chiral 1-phenyl-1-propanol is the enantioselective addition of a diethylzinc to benzaldehyde, catalyzed by a chiral amino alcohol. The following is a representative protocol adapted from literature for the synthesis of the (S)-enantiomer, which can be conceptually mirrored to obtain the (R)-enantiomer by using the corresponding (R)-catalyst.

Reaction: Enantioselective addition of diethylzinc to benzaldehyde.

Materials:

-

Benzaldehyde

-

Diethylzinc (solution in hexane or toluene)

-

Chiral catalyst (e.g., (1R,2S)-(-)-N,N-dimethyl-2-amino-1-phenyl-1,3-propanediol for the (R)-product)

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ether

-

Anhydrous sodium sulfate

-

2 M aqueous hydrochloric acid

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral catalyst in anhydrous toluene.

-

Cool the solution to 0 °C and add diethylzinc solution dropwise.

-

Stir the mixture for 15 minutes and then cool to -78 °C.

-

Add benzaldehyde in one portion.

-

Replace the cooling bath with an ice bath and stir the reaction mixture at 0 °C for 6 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution, which will result in the formation of a white precipitate.

-

Separate the liquid and solid phases by decantation. Wash the precipitate with ether.

-

Combine the organic layers and wash with 2 M aqueous hydrochloric acid, water, and brine.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by Kugelrohr distillation to yield (R)-(+)-1-Phenyl-1-propanol as a colorless oil.[3]

Purification

The primary method for purifying (R)-(+)-1-Phenyl-1-propanol is vacuum distillation .[3] This technique is necessary to avoid decomposition at the high temperatures required for atmospheric distillation.

Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

To determine the enantiomeric purity of the synthesized product, chiral High-Performance Liquid Chromatography (HPLC) is employed.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD)

Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[11] The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: Typically around 0.5 mL/min.[11]

-

Detection: UV at 220 nm.[3]

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.[11]

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample onto the equilibrated chiral column.

-

Monitor the elution profile. The two enantiomers will have different retention times.

-

Calculate the enantiomeric excess by integrating the peak areas of the (R) and (S) enantiomers.[3]

Biological Activity and Signaling Pathways

(R)-(+)-1-Phenyl-1-propanol is recognized for its role as a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] For instance, it is an intermediate in the synthesis of the antidepressant agent Fluoxetine.[12]

While direct and extensive studies on the specific signaling pathways of (R)-(+)-1-Phenyl-1-propanol are limited, research on the racemic mixture and related phenylpropanoid structures provides valuable insights into its potential biological activities.

1-Phenyl-1-propanol is described as a potent choleretic drug , which stimulates the secretion of bile.[4] It is suggested to increase liver blood flow and the solid components of bile, while also exerting a mild antispasmodic effect by relaxing the sphincter of Oddi.[4] This action promotes the expulsion of bile.[4]

Furthermore, phenylpropanoids as a class of compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and local anesthetic effects.[13] The specific biological properties are often influenced by the structural arrangement of the hydroxyl group and the phenyl ring.[13]

A study on a structurally related compound, 2-nitro-1-phenyl-1-propanol, demonstrated vasorelaxant effects on rat coronary arteries.[14] This effect is thought to be mediated through the production of cyclic nucleotides (cGMP and cAMP) and membrane hyperpolarization, independent of nitric oxide synthase.[14] This suggests a potential, though not directly confirmed, mechanism of action for (R)-(+)-1-Phenyl-1-propanol in vascular smooth muscle relaxation.

Below is a hypothetical signaling pathway for vasorelaxation based on the findings for the related nitro-derivative.

Synthesis and Analysis Workflow

The overall process from synthesis to verification of enantiomeric purity follows a structured workflow.

Safety and Handling

(R)-(+)-1-Phenyl-1-propanol is harmful if swallowed and is a combustible liquid.[1][8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[7] It should be stored in a well-ventilated place and kept cool.[1][7] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]

Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

Stability: Stable under normal conditions.[7]

This guide consolidates key technical information to support the research, development, and application of (R)-(+)-1-Phenyl-1-propanol. For further details, consulting the referenced literature is recommended.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. s3.smu.edu [s3.smu.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. real.mtak.hu [real.mtak.hu]

- 8. (R)-(+)-1-Phenyl-1-propanol | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Purification of 1-Propanol - Chempedia - LookChem [lookchem.com]

- 10. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol: Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(+)-1-phenyl-1-propanol, a crucial chiral building block in the pharmaceutical and fine chemical industries. This document details its stereochemical properties, summarizes key quantitative data, and provides in-depth experimental protocols for its synthesis and resolution.

Structure and Stereochemistry

(R)-(+)-1-Phenyl-1-propanol is a chiral secondary alcohol. Its structure consists of a phenyl group and an ethyl group attached to a stereogenic carbon atom, which is also bonded to a hydroxyl group. The "(R)" designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

The spatial arrangement of the substituents around the chiral center is critical for its application in asymmetric synthesis, where it serves as a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules[1][2][3]. Its enantiomer, (S)-(-)-1-phenyl-1-propanol, exhibits opposite optical rotation.

Quantitative Data

The physical and spectroscopic properties of (R)-(+)-1-phenyl-1-propanol are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 218-220 °C (lit.) | |

| Density | 0.993 g/mL at 20 °C (lit.) | |

| Refractive Index (n20/D) | 1.5196 (lit.) | |

| Optical Rotation [α]20/D | +48° (c = 2.25 in hexane) | |

| Enantiomeric Excess (ee) | ≥ 98% (GC) | [2] |

| CAS Number | 1565-74-8 | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available | [5] |

| ¹³C NMR | Spectra available | [5] |

| Mass Spectrometry | Spectra available | |

| Infrared (IR) Spectroscopy | Spectra available |

Experimental Protocols

The synthesis of enantiomerically pure (R)-(+)-1-phenyl-1-propanol can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A common method for the asymmetric synthesis of (R)-(+)-1-phenyl-1-propanol involves the enantioselective reduction of propiophenone using a chiral catalyst. Chiral borane complexes are often employed for this purpose[6].

Protocol: Asymmetric Reduction of Propiophenone

-

Catalyst Preparation: In a flame-dried, inert atmosphere-purged flask, the chiral catalyst is prepared. For instance, a chiral oxazaborolidine catalyst, such as (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][7]oxazaborole (Corey-Bakshi-Shibata catalyst), is dissolved in an anhydrous solvent like toluene.

-

Borane Addition: A borane source, typically borane-dimethyl sulfide complex (BMS), is added dropwise to the catalyst solution at a controlled temperature, often between 0 and 25 °C. The mixture is stirred to allow for the formation of the active chiral borane complex.

-

Substrate Addition: Propiophenone, dissolved in anhydrous toluene, is added slowly to the reaction mixture, maintaining the temperature.

-

Reaction Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by aqueous hydrochloric acid.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (R)-(+)-1-phenyl-1-propanol.

Resolution of Racemic 1-Phenyl-1-propanol

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Enzymatic kinetic resolution, utilizing lipases, is particularly effective for 1-phenyl-1-propanol[8].

Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenyl-1-propanol

This protocol is based on the lipase-catalyzed enantioselective esterification of the racemic alcohol[7][8]. The (R)-enantiomer is preferentially acylated, leaving the unreacted (S)-enantiomer, or the reaction can be optimized to acylate the (S)-enantiomer, leaving the (R)-alcohol. The following is a general procedure that can be optimized.

-

Reaction Setup: To a solution of racemic 1-phenyl-1-propanol in an organic solvent (e.g., toluene), add an acyl donor (e.g., lauric acid or vinyl acetate) in a 1:1 molar ratio to the alcohol.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture. The use of molecular sieves is recommended to remove any water present, which can hydrolyze the ester product.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 50 °C) with shaking.

-

Monitoring: The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at approximately 50% conversion to achieve high ee for both the unreacted enantiomer and the esterified enantiomer.

-

Workup: The enzyme is removed by filtration. The solvent is then removed under reduced pressure.

-

Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer is separated by column chromatography.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer in high purity.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. s3.smu.edu [s3.smu.edu]

- 4. (R)-(+)-1-Phenyl-1-propanol | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of (R)-(+)-1-Phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-Phenyl-1-propanol is a chiral aromatic alcohol that serves as a valuable building block in asymmetric synthesis. Its specific stereochemistry makes it a crucial intermediate in the production of various pharmaceuticals and fine chemicals. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, quality control, and formulation. This technical guide provides a comprehensive overview of the key physical properties of (R)-(+)-1-Phenyl-1-propanol, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of (R)-(+)-1-Phenyl-1-propanol are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 218-220 °C (at atmospheric pressure)[1][3][4] |

| Density | 0.993 g/mL at 20 °C[1][2][3] |

| Refractive Index (n²⁰/D) | 1.5196[1][3][4] |

| Specific Optical Rotation ([α]²⁰/D) | +48° (c = 2.25 in hexane)[1][3][4] |

| CAS Number | 1565-74-8[1][2][3] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of (R)-(+)-1-Phenyl-1-propanol.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small amount of (R)-(+)-1-Phenyl-1-propanol is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing heating oil, ensuring the oil level is above the sample level.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or density bottle) allows for the precise measurement of the volume of a liquid.

Apparatus:

-

Pycnometer (calibrated)

-

Analytical balance

-

Thermometer

-

(R)-(+)-1-Phenyl-1-propanol sample

-

Distilled water

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath at 20°C until it reaches thermal equilibrium. The volume of the pycnometer is known from calibration.

-

The pycnometer is carefully dried on the outside and weighed again (m₂). The mass of the water is m₂ - m₁.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with (R)-(+)-1-Phenyl-1-propanol and allowed to equilibrate to 20°C in the constant temperature bath.

-

The outside of the pycnometer is dried, and it is weighed once more (m₃). The mass of the sample is m₃ - m₁.

-

The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20°C)

-

(R)-(+)-1-Phenyl-1-propanol sample

-

Dropper

-

Lens paper and ethanol for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with ethanol and lens paper.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the (R)-(+)-1-Phenyl-1-propanol sample are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the prisms to maintain a temperature of 20°C.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

-

The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp borderline.

-

The adjustment knob is used to center the borderline on the crosshairs.

-

The refractive index is read from the scale.

Determination of Specific Optical Rotation (Polarimetry)

Chiral molecules, such as (R)-(+)-1-Phenyl-1-propanol, rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm)

-

Sodium lamp (D-line, 589 nm)

-

Volumetric flask

-

Analytical balance

-

Hexane (spectroscopic grade)

-

(R)-(+)-1-Phenyl-1-propanol sample

Procedure:

-

A solution of (R)-(+)-1-Phenyl-1-propanol is prepared by accurately weighing a known mass of the compound and dissolving it in a known volume of hexane in a volumetric flask. A typical concentration is 2.25 g/100 mL.

-

The polarimeter is switched on and allowed to warm up.

-

The polarimeter cell is filled with pure hexane (the blank), ensuring no air bubbles are present, and a reading is taken to zero the instrument.

-

The cell is then rinsed and filled with the prepared solution of (R)-(+)-1-Phenyl-1-propanol.

-

The observed rotation (α) of the solution is measured.

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the specific optical rotation of (R)-(+)-1-Phenyl-1-propanol.

Caption: Workflow for determining specific optical rotation.

References

An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (R)-(+)-1-Phenyl-1-propanol, a critical chiral building block in synthetic organic chemistry and drug development.

Core Molecular Data

(R)-(+)-1-Phenyl-1-propanol is a chiral aromatic alcohol. Its fundamental molecular properties are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1][2][3][4][5] |

| Molecular Weight | 136.19 g/mol | [1][2][3][5] |

| CAS Registry Number | 1565-74-8 | [1][2][5] |

| IUPAC Name | (1R)-1-phenylpropan-1-ol | [3] |

Physicochemical Properties

A summary of key physical and chemical properties is provided in the table below, offering a snapshot of the compound's characteristics relevant to experimental design and execution.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Purity | ≥ 99% |

| Boiling Point | 219 °C |

| Density | 0.993 g/cm³ |

| Refractive Index | 1.521 |

| Optical Purity | ≥ 99% ee |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Logical Relationship of Properties

The following diagram illustrates the relationship between the fundamental properties and the identity of (R)-(+)-1-Phenyl-1-propanol.

Experimental Protocols

4.1. Determination of Enantiomeric Excess via Chiral HPLC

The enantiomeric purity of (R)-(+)-1-Phenyl-1-propanol is a critical parameter. A standard method for its determination is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Column: Chiralcel OD-H or equivalent chiral column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may be optimized for better separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: A dilute solution of the compound in the mobile phase.

-

Expected Outcome: The two enantiomers, (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol, will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

4.2. Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure.

-

¹H NMR (in CDCl₃):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.

-

δ 4.59 (t, 1H): Methine proton (CH-OH).

-

δ 2.45 (br s, 1H): Hydroxyl proton (OH).

-

δ 1.70-1.90 (m, 2H): Methylene protons (CH₂).

-

δ 0.90 (t, 3H): Methyl protons (CH₃).

-

-

¹³C NMR (in CDCl₃):

-

δ 144.9, 128.4, 127.3, 126.0: Aromatic carbons.

-

δ 76.2: Methine carbon (CH-OH).

-

δ 31.9: Methylene carbon (CH₂).

-

δ 10.1: Methyl carbon (CH₃).

-

Experimental Workflow

The general workflow for the synthesis and analysis of (R)-(+)-1-Phenyl-1-propanol is depicted below.

References

Spectroscopic Profile of (R)-(+)-1-Phenyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the chiral alcohol (R)-(+)-1-Phenyl-1-propanol, a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a critical resource for its identification and characterization in research and development settings.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for (R)-(+)-1-Phenyl-1-propanol.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Ar-H |

| 4.58 | t | 1H | CH -OH |

| 2.40 | s | 1H | OH |

| 1.70 | m | 2H | CH₂ -CH₃ |

| 0.88 | t | 3H | CH₂-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | Ar-C (quaternary) |

| 128.3 | Ar-C H |

| 127.2 | Ar-C H |

| 125.9 | Ar-C H |

| 76.0 | C H-OH |

| 31.8 | C H₂-CH₃ |

| 10.1 | CH₂-C H₃ |

Solvent: CDCl₃

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 3080 - 3030 | Medium | C-H stretch (aromatic) |

| 2960 - 2870 | Medium | C-H stretch (aliphatic) |

| 1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (alcohol) |

| 760, 700 | Strong | C-H bend (monosubstituted benzene) |

Sample Preparation: Neat or as a thin film.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | 25 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 79 | 40 | [C₆H₇]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-25 mg of (R)-(+)-1-Phenyl-1-propanol for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[1][2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[2]

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[3]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[4]

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

If the sample is a solid, dissolve a small amount (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5][6]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]

-

If the sample is a liquid, place one to two drops directly between two salt plates to create a thin liquid film.[6]

-

-

Data Acquisition :

-

Place the salt plate(s) in the sample holder of the FT-IR spectrometer.[5]

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[6]

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺) and various fragment ions.[7][8][9]

-

-

Mass Analysis :

-

Detection :

-

The separated ions are detected by an electron multiplier or a similar detector, which records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak is designated as the base peak with a relative abundance of 100%.[8]

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

The Genesis of a New Dimension in Chemistry: A Technical History of Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry, pharmacology, and the life sciences. Chiral alcohols, in particular, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. Their stereochemistry often dictates their biological activity, making the ability to selectively synthesize and resolve enantiomers a critical endeavor. This guide provides an in-depth technical exploration of the discovery and history of chiral alcohols, from the foundational observations of optical activity to the development of sophisticated methods for their asymmetric synthesis and resolution. We will delve into the key experiments, the scientists who conducted them, and the profound impact of their work on our understanding of the three-dimensional nature of molecules.

The Dawn of Stereochemistry: Pasteur's Pioneering Work

The story of chiral molecules begins not with alcohols, but with a salt of a carboxylic acid. In 1848, Louis Pasteur, while studying the salts of tartaric acid derived from wine production, made a groundbreaking observation. He noticed that the sodium ammonium salt of racemic tartaric acid, which was known to be optically inactive, crystallized into two distinct forms that were mirror images of each other.[1] With the aid of a microscope and tweezers, Pasteur meticulously separated the "right-handed" and "left-handed" crystals.[2] When he dissolved each type of crystal in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) to an equal degree.[2][3] This was the first demonstration of the resolution of a racemic mixture and provided the first tangible evidence for the existence of molecular chirality.[1]

Pasteur's work laid the foundation for the field of stereochemistry, and his principles were soon applied to other classes of organic compounds, including alcohols. He himself investigated "amyl alcohol" (a mixture of isomeric pentanols) and, through fractional crystallization of their barium sulfate monoesters, separated an optically active levorotatory component, later identified as (-)-2-methyl-1-butanol, from an inactive isomer, 3-methyl-1-butanol.

Early Methods for the Resolution of Chiral Alcohols

Following Pasteur's discovery, the primary method for obtaining enantiomerically pure compounds was through the resolution of racemic mixtures. For alcohols, this typically involved their conversion into diastereomeric derivatives, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization.

Resolution via Diastereomeric Ester Formation

A common strategy for the resolution of racemic alcohols was their reaction with a chiral carboxylic acid to form a mixture of diastereomeric esters. These esters could then be separated by fractional crystallization, followed by hydrolysis to yield the resolved alcohols.

Experimental Protocol: Resolution of a Racemic Alcohol via Diastereomeric Ester Formation (Conceptualized from Historical Accounts)

-

Esterification: A racemic alcohol (e.g., (±)-2-octanol) is reacted with an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent (e.g., benzene) in the presence of an acid catalyst (e.g., sulfuric acid). The mixture is heated under reflux, and the water formed during the reaction is removed azeotropically.

-

Fractional Crystallization: The resulting mixture of diastereomeric esters ((+)-2-octyl (+)-tartrate and (-)-2-octyl (+)-tartrate) is concentrated, and a solvent in which the diastereomers exhibit different solubilities (e.g., ethanol) is added. The solution is cooled to induce crystallization. The less soluble diastereomer will crystallize out first.

-

Isolation and Purification of Diastereomers: The crystallized diastereomer is isolated by filtration and can be further purified by recrystallization. The more soluble diastereomer remains in the mother liquor and can be recovered by evaporation of the solvent.

-

Hydrolysis: Each separated diastereomeric ester is then hydrolyzed, typically by heating with a strong base (e.g., aqueous sodium hydroxide), to liberate the corresponding enantiomerically pure alcohol and the chiral resolving agent.

-

Purification of Enantiomers: The resolved alcohols are then purified by distillation or other suitable methods. The purity of the separated enantiomers is assessed by measuring their optical rotation using a polarimeter.

The First Synthesis and Resolution of a Chiral Alkaloid: Ladenburg's Coniine

A landmark achievement in the history of chiral compounds was the first total synthesis and subsequent resolution of a natural alkaloid, coniine, by Albert Ladenburg in 1886.[4][5][6] Coniine, the toxic principle of poison hemlock, is a chiral secondary amine, but its synthesis and resolution provided a blueprint for the isolation of other chiral molecules, including alcohols.

Experimental Protocol: Ladenburg's Synthesis and Resolution of (±)-Coniine (1886)

-

Synthesis of 2-Propylpyridine: Ladenburg started with 2-methylpyridine, which he obtained by heating N-methylpyridine iodide. He then reacted 2-methylpyridine with acetaldehyde in the presence of a dehydrating agent to form 2-propenylpyridine.

-

Reduction to (±)-Coniine: The 2-propenylpyridine was then reduced using sodium in ethanol to yield racemic (±)-coniine (2-propylpiperidine).

-

Resolution with (+)-Tartaric Acid: The racemic coniine was treated with an equimolar amount of (+)-tartaric acid in a suitable solvent. This formed a mixture of two diastereomeric salts: (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate.

-

Fractional Crystallization: Due to their different solubilities, the diastereomeric salts were separated by fractional crystallization. The less soluble (+)-coniine-(+)-tartrate crystallized out of the solution first.

-

Isolation of (+)-Coniine: The purified (+)-coniine-(+)-tartrate was then treated with a base to liberate the free (+)-coniine, which was found to be identical to the natural alkaloid.

The Advent of Asymmetric Synthesis

While resolution was a powerful tool, it was inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. The ultimate goal was to develop methods that could directly synthesize a single enantiomer, a field that came to be known as asymmetric synthesis.

Early Concepts and Marckwald's Principle

Early attempts at asymmetric synthesis were made in the late 19th and early 20th centuries. In 1904, Wilhelm Marckwald demonstrated the first successful, albeit low-yielding, asymmetric synthesis. He heated the brucine salt of methyl ethyl malonic acid, which decarboxylated to produce a slight excess of one enantiomer of methyl ethyl acetic acid. This experiment established the principle that a chiral environment could influence the stereochemical outcome of a reaction.

The Rise of Catalytic Asymmetric Reductions

A major breakthrough in the synthesis of chiral alcohols was the development of catalytic asymmetric reductions of prochiral ketones. These methods utilize a chiral catalyst to stereoselectively deliver a hydride to one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in excess.

One of the earliest and most influential methods was the Meerwein-Ponndorf-Verley (MPV) reduction , which uses an aluminum alkoxide as a catalyst to reduce a ketone with a secondary alcohol as the hydride source. While not initially an asymmetric method, the use of chiral alcohols as the hydride source or chiral ligands on the aluminum catalyst later led to the development of asymmetric versions of this reaction.

Biocatalysis: Nature's Approach to Asymmetric Synthesis

Long before the development of synthetic chiral catalysts, nature had perfected the art of asymmetric synthesis through enzymes. The stereoselective reduction of ketones to chiral alcohols by microorganisms, particularly baker's yeast (Saccharomyces cerevisiae) , has been known for over a century.[1][7] Yeast contains a variety of dehydrogenases that can reduce a wide range of ketones to their corresponding (S)- or (R)-alcohols with high enantioselectivity.

Experimental Protocol: Stereoselective Reduction of Ethyl Acetoacetate using Baker's Yeast (Conceptual)

-

Yeast Suspension: A suspension of baker's yeast is prepared in a solution of sucrose and warm water. The sucrose serves as a nutrient for the yeast.

-

Substrate Addition: Ethyl acetoacetate is added to the fermenting yeast suspension.

-

Incubation: The mixture is incubated at a controlled temperature (typically around 30-35 °C) for several days, with occasional stirring.

-

Workup: After the reaction is complete, the yeast cells are removed by filtration or centrifugation. The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether) to isolate the product.

-

Purification and Analysis: The organic extracts are dried and the solvent is evaporated to yield the crude product, which is primarily ethyl (S)-3-hydroxybutanoate. The product is then purified by distillation. The enantiomeric excess is determined by polarimetry or chiral gas chromatography.

Quantitative Data from Historical Studies

The primary method for characterizing chiral compounds in the early days of stereochemistry was polarimetry, which measures the rotation of plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

| Chiral Alcohol | Enantiomer | Specific Rotation ([α]D) | Conditions | Reference Year |

| 2-Butanol | (S)-(+) | +13.5° | Neat | ~1920s |

| 2-Butanol | (R)-(-) | -13.5° | Neat | ~1920s |

| Amyl Alcohol (2-Methyl-1-butanol) | (-)- | -5.9° | Neat | ~1855 (Pasteur) |

| 2-Octanol | D-(+) | +9.9° | 17 °C | ~1913 |

| 2-Octanol | L-(-) | -9.9° | 17 °C | ~1913 |

| Mandelic Acid | (+)- | +158° | Water | ~1900s |

| Mandelic Acid | (-)- | -158° | Water | ~1900s |

| Coniine | (+)- | +15° | Neat | 1886 (Ladenburg) |

Note: Historical data may vary slightly between sources due to differences in experimental conditions and purity of samples.

The Importance of Chiral Alcohols in Drug Development

The significance of chirality in the biological activity of molecules became increasingly apparent throughout the 20th century. However, it was a tragic event in the late 1950s and early 1960s that brought the issue of drug chirality to the forefront of public and regulatory attention.

The Thalidomide Tragedy

Thalidomide was marketed as a racemic mixture for the treatment of morning sickness in pregnant women.[1][7] Tragically, it was discovered that while the (R)-enantiomer was an effective sedative, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[1][7] This disaster underscored the critical importance of understanding the stereochemistry of drugs and led to much stricter regulations regarding the development and testing of chiral pharmaceuticals. It is now standard practice to evaluate the pharmacological and toxicological properties of each enantiomer of a chiral drug candidate separately.

Visualizing the Concepts

Logical Workflow for Classical Resolution of a Racemic Alcohol

Caption: Classical resolution of a racemic alcohol.

Workflow for Asymmetric Synthesis of a Chiral Alcohol

Caption: Asymmetric synthesis of a chiral alcohol.

Conclusion

The journey of our understanding of chiral alcohols is a testament to the evolution of chemical sciences. From Pasteur's meticulous separation of crystals to the sophisticated catalytic and enzymatic methods employed today, the pursuit of enantiomerically pure alcohols has been driven by a fundamental curiosity about the three-dimensional nature of matter and the profound implications of stereochemistry in the biological world. The historical development of this field not only provides a fascinating narrative of scientific discovery but also serves as a crucial foundation for modern drug development and the synthesis of complex chiral molecules. The principles established by the pioneers of stereochemistry continue to guide researchers and scientists in their quest for more selective, efficient, and sustainable methods for creating the chiral building blocks of our molecular world.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Coniine - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Reductions. XII. Stereoselective Ketone Reductions by Fermenting Yeast (1964) | Roderick MacLeod | 109 Citations [scispace.com]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]

- 7. acgpubs.org [acgpubs.org]

(R)-(+)-1-Phenyl-1-propanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety and handling information for (R)-(+)-1-Phenyl-1-propanol (CAS RN: 1565-74-8), a chiral building block utilized in the synthesis of optically active products. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

(R)-(+)-1-Phenyl-1-propanol is classified as a hazardous chemical. The following tables summarize its GHS classification and other key hazard information.

Table 1: GHS Hazard Classification [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Flammable Liquids | Category 4 | H227: Combustible liquid[3][4] |

Hazard Pictogram:

Toxicological Properties

While specific toxicological data for (R)-(+)-1-Phenyl-1-propanol is limited, data for the closely related compound 3-Phenyl-1-propanol provides valuable insight. The toxicological properties have not been fully investigated[7].

Table 2: Toxicological Data for Related Phenylpropanol Compounds

| Test | Species | Route | Value | Reference Compound |

| LD50 | Rat | Oral | 2300 mg/kg | 3-Phenyl-1-propanol[8] |

| LD50 | Rabbit | Dermal | 5000 mg/kg | 3-Phenyl-1-propanol[8] |

| Skin Irritation | Rabbit | Dermal | Moderate Irritation (500 mg/24H) | 3-Phenyl-1-propanol[9] |

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[10]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this substance for carcinogenic, mutagenic, or reproductive hazards.[7][11] One study on the related compound n-propanol showed no evidence of carcinogenicity or reproductive toxicity at expected exposure levels.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of (R)-(+)-1-Phenyl-1-propanol is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂O[12] |

| Molecular Weight | 136.19 g/mol [12] |

| Appearance | Clear, colorless to light yellow liquid[4][13] |

| Odor | Mild ester-like odor[14] |

| Boiling Point | 218-220 °C (lit.)[13][15] |

| Flash Point | 90 °C / 194 °F (closed cup)[5][15] |

| Density | 0.993 g/mL at 20 °C (lit.)[13][15] |

| Solubility | Low water solubility.[5][16] |

| Vapor Density | 4.69 (Air = 1.0)[16] |

Handling and Storage

Proper handling and storage procedures are paramount to minimizing risk.

-

Handling: Handle in a well-ventilated place.[17] Wear suitable protective clothing, including gloves and eye/face protection.[17] Avoid contact with skin and eyes.[18] Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[16] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[16]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[16][17] Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5][16]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential for preventing exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[16] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[16] Nitrile rubber gloves are recommended. |

| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation.[5] If ventilation is inadequate, use a NIOSH-approved respirator.[7] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[16]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[16]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[16]

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[9][16]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: This substance is a combustible liquid.[16] Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish a fire.[16] Wear a self-contained breathing apparatus and full protective gear.[16]

-

Accidental Release: Remove all sources of ignition.[16] Ensure adequate ventilation.[10] Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable container for disposal.[10]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[16] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[16]

Experimental Protocols

Standard Operating Procedure for Chemical Spill Cleanup

This protocol outlines the general steps for managing a minor spill of (R)-(+)-1-Phenyl-1-propanol in a laboratory setting.

Workflow for Minor Chemical Spill Cleanup

References

- 1. echemi.com [echemi.com]

- 2. (R)-(+)-1-Phenyl-1-propanol | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.cn]

- 4. Fragrance material review on 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. purdue.edu [purdue.edu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cpachem.com [cpachem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemtexusa.com [chemtexusa.com]

- 11. fishersci.com [fishersci.com]

- 12. (R)-(+)-1-苯基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. (R)-(+)-1-PHENYL-1-PROPANOL CAS#: 1565-74-8 [m.chemicalbook.com]

- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. westlab.com [westlab.com]

- 17. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 18. scribd.com [scribd.com]

Synonyms for (R)-(+)-1-Phenyl-1-propanol

An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-Phenyl-1-propanol is a chiral alcohol that serves as a critical building block in various chemical syntheses, particularly within the pharmaceutical and fragrance industries.[1] Its specific stereochemistry makes it an invaluable intermediate for the production of enantiomerically pure compounds, which is often essential for therapeutic efficacy and desired aromatic properties.[1][2] This guide provides a comprehensive overview of its synonyms, physicochemical properties, and key experimental protocols related to its synthesis.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below for easy reference.

| Identifier Type | Identifier | Source |

| IUPAC Name | (1R)-1-phenylpropan-1-ol | [3] |

| CAS Number | 1565-74-8 | [4] |

| Synonym | (R)-(+)-alpha-Ethylbenzyl alcohol | |

| Synonym | (R)-(+)-1-Phenylpropanol | [4] |

| Synonym | R-1-Phenylpropan-1-ol | [5] |

| Synonym | (+)-1-Phenyl-1-propanol | [3] |

| Synonym | (R)-1-phenyl-propan-1-ol | [3] |

| MDL Number | MFCD00064279 | |

| Beilstein/REAXYS | 2041555 | |

| PubChem CID | 640199 | [3][5] |

| EC Number | 625-112-2 | [3] |

Physicochemical Properties

The key physical and chemical properties of (R)-(+)-1-Phenyl-1-propanol are summarized in the table below. These properties are essential for its handling, application in synthesis, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [4] |

| Molecular Weight | 136.19 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Density | 0.993 g/mL at 20 °C | |

| Boiling Point | 218-220 °C | |

| Refractive Index | n20/D 1.5196 | |

| Optical Activity | [α]20/D +48°, c = 2.25 in hexane | |

| Optical Purity (ee) | 99% (GLC) | |

| Flash Point | 90 °C (194 °F) - closed cup | |

| InChI Key | DYUQAZSOFZSPHD-SECBINFHSA-N | [5] |

| SMILES | CC--INVALID-LINK--c1ccccc1 |

Experimental Protocols: Synthesis

A primary route to synthesizing (R)-(+)-1-Phenyl-1-propanol is the enantioselective reduction of a prochiral ketone, such as propiophenone.[7][8] This process is crucial for achieving the desired high enantiomeric excess. Below is a detailed methodology for a catalytic asymmetric hydrosilylation, a common and effective method.

Enantioselective Hydrosilylation of Propiophenone

This protocol describes the enantioselective reduction of propiophenone using an in-situ generated N-heterocyclic carbene (NHC) Iridium complex.[9]

Materials and Reagents:

-

Propiophenone

-

[IrCl(cod)]₂ (Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

-

N-(1-naphthalenylmethyl)-substituted benzimidazolium salt (as NHC precursor)

-

(EtO)₂MeSiH (Diethoxymethylsilane)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Potassium Carbonate (K₂CO₃)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Pre-formation (In-situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [IrCl(cod)]₂ and the chiral N-heterocyclic carbene precursor (e.g., N-(1-naphthalenylmethyl)-substituted benzimidazolium salt).

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the catalyst components.

-

Hydrosilane Addition: Introduce diethoxymethylsilane ((EtO)₂MeSiH) to the reaction mixture. Allow the mixture to stir at room temperature for a designated pre-mixing time (e.g., 5 hours) to ensure the formation of the active iridium catalyst species.[9]

-

Substrate Addition: Add propiophenone to the flask containing the activated catalyst solution.

-

Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion of the reaction, add methanol and potassium carbonate (K₂CO₃) to the mixture. This step facilitates the hydrolysis of the silyl ether intermediate to the desired alcohol.

-

Purification: After the work-up, the product is isolated and purified. This typically involves extraction with an organic solvent (e.g., diethyl ether), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Final Purification: The crude product is further purified by column chromatography on silica gel to yield pure (R)-(+)-1-Phenyl-1-propanol.

-

Characterization: The final product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10]

Visualized Workflows and Pathways

General Workflow for Asymmetric Synthesis

The following diagram illustrates the general workflow for the asymmetric synthesis of (R)-(+)-1-Phenyl-1-propanol from propiophenone, highlighting the key stages from starting materials to final product analysis.

Caption: General workflow for the asymmetric synthesis of (R)-(+)-1-Phenyl-1-propanol.

Logical Relationship in Chiral Synthesis

This diagram outlines the logical dependencies and key factors influencing the outcome of the enantioselective reduction.

Caption: Key factors influencing the enantioselective reduction of propiophenone.

Applications in Research and Development

(R)-(+)-1-Phenyl-1-propanol is a valuable intermediate in several fields:

-

Pharmaceutical Development: It serves as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs) where specific stereoisomers are required for biological activity.[2][11][]

-

Flavor and Fragrance Industry: Due to its pleasant aromatic properties, it is utilized as a component in perfumes and flavoring agents.[1][2]

-

Asymmetric Synthesis: It is employed as a chiral auxiliary or a starting material in various organic synthesis research projects to create complex molecules with defined stereochemistry.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. (R)-(+)-1-Phenyl-1-propanol | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]

- 5. (R)-(+)-1-Phenyl-1-propanol, 99% | Fisher Scientific [fishersci.ca]

- 6. (R)-(+)-1-Phenyl-1-propanol | 1565-74-8 | TCI Deutschland GmbH [tcichemicals.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. s3.smu.edu [s3.smu.edu]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-(+)-1-Phenyl-1-propanol

Introduction

(R)-(+)-1-Phenyl-1-propanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective synthesis is of significant interest to researchers and drug development professionals. This document provides detailed application notes and protocols for two distinct methods for the asymmetric synthesis of (R)-(+)-1-Phenyl-1-propanol: a biocatalytic reduction using Nocardia corallina and a catalytic enantioselective addition of diethylzinc to benzaldehyde using a polymer-supported chiral catalyst.

Data Presentation

The following table summarizes the quantitative data for the two presented methods, allowing for a clear comparison of their efficacy.

| Method | Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) |

| Protocol 1: Biocatalytic Reduction | Whole cells of Nocardia corallina B-276 | Propiophenone | (R)-1-Phenyl-1-propanol | Not explicitly stated, but conversion is pH and time-dependent | 76% (R/S ratio of 88/12)[1] | 72[1] |

| Protocol 2: Catalytic Enantioselective Addition | Polymer-supported camphor derivative | Benzaldehyde, Diethylzinc | (R)-1-Phenyl-1-propanol | >95% (initially)[2] | >94% (initially)[2] | Continuous flow, stable for ~275h[2] |

Experimental Protocols

Protocol 1: Biocatalytic Reduction of Propiophenone using Nocardia corallina

This protocol details the enantioselective reduction of propiophenone to (R)-1-phenyl-1-propanol using whole cells of the microorganism Nocardia corallina.[1]

Materials:

-

Nocardia corallina B-276

-

Propiophenone

-

Phosphate buffer (pH 5.67 and 7.0)

-

Growth medium for Nocardia corallina

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (fermenter, incubator, centrifuge, rotary evaporator)

Procedure:

-

Cultivation of Nocardia corallina:

-

Prepare a suitable liquid fermentation medium for the growth of Nocardia corallina B-276.

-

Inoculate the medium with a starter culture of the microorganism.

-

Incubate the culture under appropriate conditions (temperature, agitation) to achieve sufficient cell growth.

-

-

Biocatalytic Reduction:

-

Harvest the Nocardia corallina cells from the culture medium by centrifugation.

-

Wash the cell pellet with phosphate buffer (pH 7.0).

-

Resuspend the wet cells in phosphate buffer (pH 5.67) to create the biocatalyst slurry. The optimal pH for the conversion to the R-enantiomer is 5.67.[1]

-

The substrate to wet cells ratio should be maintained at 1:500 (m/m).[1]

-

Add propiophenone to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature with gentle agitation for 72 hours. The maximum reduction of propiophenone is achieved at this time.[1]

-

-

Product Isolation and Purification:

-

After the reaction period, separate the cells from the supernatant by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude (R)-1-phenyl-1-propanol by column chromatography or distillation if necessary.

-

-

Analysis:

-

Determine the percentage conversion of propiophenone using Gas Chromatography (GC).

-

Determine the enantiomeric ratio (and thus enantiomeric excess) of the 1-phenyl-1-propanol using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

Protocol 2: Asymmetric Synthesis using a Polymer-Supported Chiral Catalyst in a Flow System

This protocol describes the continuous asymmetric synthesis of 1-phenyl-1-propanol via the reaction of benzaldehyde with diethylzinc, catalyzed by a polymer-supported (PS) camphor derivative in a flow system.[2] This method allows for the convenient and extended use of the chiral catalyst.[2]

Materials:

-

Polymer-supported camphor derivative catalyst

-

Benzaldehyde

-

Diethylzinc solution

-

Anhydrous toluene (or other suitable solvent)

-

Flow reactor system (including a column for the catalyst, pumps, and collection vessels)

-

Standard laboratory glassware for work-up

Procedure:

-

Flow System Setup:

-

Pack a column with the polymer-supported camphor derivative catalyst.

-

Integrate the column into a bench-top flow system equipped with pumps for reagent delivery.

-

Ensure the entire system is under an inert atmosphere (e.g., nitrogen or argon) as diethylzinc is pyrophoric.

-

-

Catalytic Reaction:

-

Prepare a solution of benzaldehyde and a solution of diethylzinc in anhydrous toluene.

-

Pump the reagent solutions through the catalyst-packed column at a controlled flow rate. The reaction occurs as the reagents pass over the chiral catalyst.

-

The continuous removal of the initial alkoxide product from the reaction system can contribute to a high enantiomeric excess.[2]

-

Collect the reaction effluent containing the product.

-

-

Work-up and Purification:

-

Quench the collected reaction mixture carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid) to hydrolyze the zinc alkoxide and destroy any unreacted diethylzinc.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-phenyl-1-propanol.

-

Purify the product by distillation or column chromatography.

-

-

Analysis:

-

Determine the chemical yield by standard methods (e.g., GC with an internal standard).

-

Determine the enantiomeric excess of the 1-phenyl-1-propanol by chiral HPLC or chiral GC analysis.

-

Visualizations

Below are diagrams illustrating the workflow and the chemical transformation for the asymmetric synthesis of (R)-(+)-1-Phenyl-1-propanol.

Caption: Comparative workflow of biocatalytic and chemical asymmetric synthesis of (R)-1-Phenyl-1-propanol.

Caption: General chemical transformation for the asymmetric synthesis of (R)-(+)-1-Phenyl-1-propanol.

References

Enantioselective Synthesis of 1-Phenyl-1-propanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-phenyl-1-propanol is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for the desired therapeutic effects. This document provides detailed application notes and protocols for several effective enantioselective synthesis routes to obtain either the (R)- or (S)-enantiomer of 1-phenyl-1-propanol with high enantiomeric excess (ee). The primary strategies covered include asymmetric reduction of propiophenone, enzymatic kinetic resolution of the racemic alcohol, and dynamic kinetic resolution.

Synthetic Strategies Overview

The enantioselective synthesis of 1-phenyl-1-propanol can be broadly categorized into three main approaches:

-

Asymmetric Reduction of Propiophenone: A prochiral ketone, propiophenone, is reduced to the corresponding chiral alcohol using a chiral catalyst or biocatalyst. This is an atom-economical approach that can directly yield the desired enantiomer.

-

Kinetic Resolution of Racemic 1-Phenyl-1-propanol: A racemic mixture of the alcohol is subjected to a reaction, typically enzyme-catalyzed, where one enantiomer reacts significantly faster than the other. This allows for the separation of the unreacted, enantiomerically enriched alcohol. However, the maximum theoretical yield for the desired enantiomer is 50%.

-

Dynamic Kinetic Resolution (DKR): This strategy combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[1]

Caption: Overview of synthetic routes to enantiopure 1-phenyl-1-propanol.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes quantitative data for various enantioselective methods for synthesizing 1-phenyl-1-propanol, allowing for easy comparison of their efficacy.

| Method | Catalyst/Enzyme | Substrate | Product Enantiomer | Yield (%) | ee (%) | Key Conditions |

| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | Propiophenone | (R)-alcohol | High | >95 | H₂ gas, ethanol, elevated pressure.[2][3] |

| Asymmetric Transfer Hydrogenation | Iron-based Noyori-type catalyst | Propiophenone | Chiral alcohol | Moderate to Good | - | Isopropanol as hydrogen source.[4] |

| CBS Reduction | (S)-Me-CBS catalyst, BH₃·THF | Propiophenone | (R)-alcohol | >95 | >95 | Anhydrous conditions, THF solvent.[5][6][7][8] |

| Biocatalytic Reduction | Saccharomyces cerevisiae reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | (S)-alcohol | >99 | 100 | NADPH regeneration system, pH 7.0-7.5, 40°C.[9] |

| Catalytic Asymmetric Addition | (2S)-DAIB, Diethylzinc | Benzaldehyde | (S)-alcohol | 97 | 95.4 | Toluene solvent, 0°C.[10] |

| Enzymatic Kinetic Resolution | Novozym 435 (Lipase) | Racemic 1-phenyl-1-propanol | (S)-alcohol | ~50 | 95 | Toluene, lauric acid as acyl donor, 50°C.[11][12] |

| Dynamic Kinetic Resolution | Novozym 435 + Ru catalyst | Racemic 1-phenyl-1-propanol | (R)-acetate | 92 | >99.5 | Combines enzymatic acylation with metal-catalyzed racemization.[13] |

Experimental Protocols

Asymmetric Reduction of Propiophenone via Noyori Hydrogenation

This protocol is a general representation of the Noyori asymmetric hydrogenation for the reduction of ketones.[2][3]

Materials:

-

Propiophenone

-

[RuCl₂(R)-BINAP] catalyst

-

Ethanol (degassed)

-

Hydrogen gas (high pressure)

-

Schlenk flask or high-pressure autoclave

-

Inert atmosphere glovebox

Procedure:

-

In a glovebox under an inert atmosphere, charge a Schlenk flask or an autoclave vessel with [RuCl₂(R)-BINAP] (0.1 mol%).

-

Add degassed ethanol to dissolve the catalyst.

-

Add propiophenone (1.0 eq).

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Purge the vessel with hydrogen gas several times.

-

Pressurize the vessel to the desired pressure (e.g., 1100 psi) with hydrogen gas.

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) for the required time (e.g., 6 days, reaction progress should be monitored).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture in vacuo.

-

Purify the resulting 1-phenyl-1-propanol by distillation under reduced pressure or column chromatography.

-

Determine the enantiomeric excess using chiral HPLC or GC.

Caption: Experimental workflow for Noyori asymmetric hydrogenation.

Asymmetric Reduction of Propiophenone via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of ketones.[5][6][7][8]

Materials:

-

Propiophenone

-

(R)- or (S)-Me-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dry, inert atmosphere reaction setup (e.g., Schlenk line)

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

-

Charge the flask with the CBS catalyst (e.g., 5-10 mol%) dissolved in anhydrous THF.

-

Cool the solution to the desired temperature (e.g., -20°C to room temperature).

-

Slowly add the borane reagent (e.g., BH₃·THF, 1.0 M in THF, 0.6-1.0 eq) to the catalyst solution and stir for 10-15 minutes.

-

Add a solution of propiophenone in anhydrous THF dropwise to the reaction mixture, maintaining the temperature.

-

Stir the reaction for the required time until completion (monitor by TLC).

-

Carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.

-

Warm the mixture to room temperature and add saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Enzymatic Kinetic Resolution of Racemic 1-Phenyl-1-propanol

This protocol is based on the lipase-catalyzed enantioselective esterification of racemic 1-phenyl-1-propanol.[11][12]

Materials:

-

Racemic 1-phenyl-1-propanol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Lauric acid (or another suitable acyl donor like vinyl acetate)

-